- Electrophilic amination of adenines. Formation and characteristics of N-aminoadenines, Nucleosides & Nucleotides, 1996, 15(1-3), 219-33
Cas no 935-69-3 (7-Methyl-7H-purin-6-amine)
7-Methyl-7H-purin-6-amine Chemical and Physical Properties
Names and Identifiers
-
- 7-Methyl-7H-purin-6-amine
- 6-AMINO-7-METHYLPURINE
- Adenine, 7-methyl-
- N7-Methyladenine
- 7H-Purin-6-amine, 7-methyl- (9CI)
- 7H-Purin-6-amine,7-methyl-
- 7-methylpurin-6-amine
- 7-Methyladenine
- 7H-Purin-6-amine,7-methyl
- 7-methyl-7H-adenine
- 7-Methyl-7H-purin-6-ylamin
- 7-methyl-7H-purin-6-ylamine
- Adenine,7-methyl
- 7-Methyl-7H-purin-6-amine (ACI)
- Adenine, 7-methyl- (7CI, 8CI)
- NSC 7857
- NSC7857
- 7-methyl-7H-purin-6-amine (ACD/Name 4.0)
- Tox21_202951
- BDBM50240579
- DTXSID9049376
- NCGC00260497-01
- A844638
- NSC-7857
- SCHEMBL26976
- DTXCID6029335
- N-ACETYL-DL-2-AMINO-N-BUTYRICACID
- AKOS006378195
- 935-69-3
- 7H-Purin-6-amine, 7-methyl-
- HCGHYQLFMPXSDU-UHFFFAOYSA-N
- 7-methyl-N7-Methyladenine
- AKOS000320617
- CHEMBL449346
- CHEBI:28921
- MFCD00127790
- W-204088
- TS-00058
- NS00004081
- J-640190
- Q27103966
- CS-0065644
- 7-methyl-7H-purin-6-ylamine (ACD/Name 4.0)
- SY250877
- E78616
- 7-Methyladenine, 97%
- FT-0657514
- CAS-935-69-3
- C02241
- J-800191
- Z1203578068
- 7-Methyl-7H-purin-6-amine #
- EN300-106045
- DB-307392
- 7-Methyl-adenine; 6-Amino-7-methylpurine; 7-Methyladenine; N7-Methyladenine; NSC 7857
- HY-116496
- purine, 6-amino-7-methyl-
-
- MDL: MFCD00127790
- Inchi: 1S/C6H7N5/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3,(H2,7,8,9)
- InChI Key: HCGHYQLFMPXSDU-UHFFFAOYSA-N
- SMILES: N1C2N=CN(C=2C(N)=NC=1)C
Computed Properties
- Exact Mass: 149.07000
- Monoisotopic Mass: 149.07
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 69.6A^2
Experimental Properties
- Color/Form: White or off white powder
- Density: 1.1798 (rough estimate)
- Melting Point: 346-350 °C
- Boiling Point: 260.22°C (rough estimate)
- Flash Point: 187.2±28.7 °C
- Refractive Index: 1.8070 (estimate)
- PSA: 69.62000
- LogP: 0.52670
- Solubility: dissolve in water
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
7-Methyl-7H-purin-6-amine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H317-H319
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36-43
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Risk Phrases:R22; R43; R36
- Storage Condition:Store at 4 ° C, -4 ° C is better
7-Methyl-7H-purin-6-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Methyl-7H-purin-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449040596-1g |
7-Methyl-7H-purin-6-amine |
935-69-3 | 95% | 1g |
$387.84 | 2023-08-31 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 666548-100MG |
7-Methyl-7H-purin-6-amine |
935-69-3 | 100mg |
¥2510.06 | 2023-11-30 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 666548-500MG |
7-Methyl-7H-purin-6-amine |
935-69-3 | 500mg |
¥6282.48 | 2023-11-30 | ||
| TRC | M314605-5mg |
7-Methyl-7H-purin-6-amine |
935-69-3 | 5mg |
$ 65.00 | 2023-09-07 | ||
| TRC | M314605-10mg |
7-Methyl-7H-purin-6-amine |
935-69-3 | 10mg |
$92.00 | 2023-05-17 | ||
| TRC | M314605-25mg |
7-Methyl-7H-purin-6-amine |
935-69-3 | 25mg |
$ 181.00 | 2023-09-07 | ||
| TRC | M314605-50mg |
7-Methyl-7H-purin-6-amine |
935-69-3 | 50mg |
$ 304.00 | 2023-09-07 | ||
| TRC | M314605-100mg |
7-Methyl-7H-purin-6-amine |
935-69-3 | 100mg |
$479.00 | 2023-05-17 | ||
| Chemenu | CM138642-1g |
7-Methyl-7H-purin-6-amine |
935-69-3 | 95% | 1g |
$445 | 2021-08-05 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY250877-5g |
7-Methyl-7H-purin-6-amine |
935-69-3 | ≥95% | 5g |
¥6500.00 | 2025-04-11 |
7-Methyl-7H-purin-6-amine Production Method
Production Method 1
Production Method 2
- Purines. LXI. An attempted synthesis of 2'-deoxy-7-methyladenosine: glycosidic hydrolyses of the N6-methoxy derivative and 2'-deoxy-Nx-methyladenosines, Chemical & Pharmaceutical Bulletin, 1994, 42(3), 495-9
Production Method 3
- Methylation of nucleic acid-bases with trimethyl phosphate, Journal of Organic Chemistry, 1976, 41(23), 3691-6
Production Method 4
Production Method 5
- A general and convenient synthesis of 7-alkyladenines from adenine by regioselective alkylation utilizing blocking/deblocking at the 3-position, Chemical & Pharmaceutical Bulletin, 1986, 34(5), 2037-43
Production Method 6
Production Method 7
- Purines. XLII. Synthesis and glycosidic hydrolysis of 7-alkyladenosines leading to an alternative synthesis of 7-alkyladenines, Chemical & Pharmaceutical Bulletin, 1990, 38(7), 1886-91
Production Method 8
Production Method 9
Production Method 10
- 8-(2-Furyl)adenine derivatives as A2A adenosine receptor ligands, European Journal of Medicinal Chemistry, 2013, 70, 525-535
Production Method 11
- Nucleoside and DNA Adducts from N-Nitrosotolazoline, Chemical Research in Toxicology, 2008, 21(2), 319-329
Production Method 12
- The prominent effect of N6-acyl groups on the reactivity of 9-substituted adenines: a new method for the chemical modification of adenines, Journal of Chemical Research, 1984, (12), 388-9
Production Method 13
- Synthesis and glycosidic bond cleavage of 7-methyl- and 7-ethyladenosines: an alternative synthesis of 7-alkyladenines, Heterocycles, 1982, 17, 117-23
Production Method 14
- Novel one-step synthesis of pyrimidines and condensed pyrimidines, Tetrahedron Letters, 1970, (11), 861-4
7-Methyl-7H-purin-6-amine Raw materials
- N-Methylformamide
- 6-Amino-7-methyl-9-β-D-ribofuranosyl-7H-purinium
- Perchlorate (8CI,9CI)
- Formamide
- Adenine
- 6-Chloro-7-methylpurine
- 6H-Purin-6-imine, 3,7-dihydro-7-methyl-3-(phenylmethyl)-
7-Methyl-7H-purin-6-amine Preparation Products
7-Methyl-7H-purin-6-amine Suppliers
7-Methyl-7H-purin-6-amine Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Imidazopyrimidines 6-aminopurines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Imidazopyrimidines Purines and purine derivatives 6-aminopurines
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Other Chemical Reagents
Additional information on 7-Methyl-7H-purin-6-amine
Recent Advances in the Study of 7-Methyl-7H-purin-6-amine (CAS: 935-69-3): A Comprehensive Research Brief
7-Methyl-7H-purin-6-amine (CAS: 935-69-3) is a purine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of nucleoside analogs and its biological activities, including antiviral and anticancer properties. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthesis methods, and pharmacological potential.
One of the most notable advancements in the study of 7-Methyl-7H-purin-6-amine is its application in the development of antiviral agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against RNA viruses, including SARS-CoV-2. The researchers utilized a combination of molecular docking and in vitro assays to identify the compound's mechanism of action, which involves binding to viral RNA-dependent RNA polymerase (RdRp). These findings suggest that 7-Methyl-7H-purin-6-amine could serve as a promising scaffold for the design of novel antiviral drugs.
In addition to its antiviral properties, 7-Methyl-7H-purin-6-amine has shown potential as an anticancer agent. A recent study in Bioorganic & Medicinal Chemistry Letters reported that this compound and its analogs exhibit selective cytotoxicity against certain cancer cell lines, particularly those associated with leukemia and breast cancer. The study highlighted the importance of the methyl group at the 7-position, which enhances the compound's stability and bioavailability. Further investigations are underway to optimize the structure-activity relationship (SAR) of these derivatives for improved efficacy and reduced side effects.
The synthesis of 7-Methyl-7H-purin-6-amine has also seen significant progress. A 2022 paper in Organic Letters described a novel, high-yield synthetic route using palladium-catalyzed cross-coupling reactions. This method offers advantages over traditional approaches, such as shorter reaction times and higher purity of the final product. The availability of efficient synthesis methods is critical for scaling up production and facilitating further pharmacological studies.
Despite these promising developments, challenges remain in the clinical translation of 7-Methyl-7H-purin-6-amine-based therapeutics. Issues such as metabolic stability, toxicity profiles, and drug delivery mechanisms need to be addressed through comprehensive preclinical and clinical studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and bring these potential therapies to market.
In conclusion, 7-Methyl-7H-purin-6-amine (CAS: 935-69-3) represents a versatile and promising compound in the fields of antiviral and anticancer drug development. Recent research has shed light on its mechanisms of action, synthetic accessibility, and therapeutic potential. Continued exploration of its derivatives and optimization of its pharmacological properties will likely yield significant contributions to the chemical biology and medicinal chemistry landscape.
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